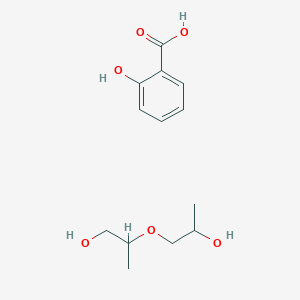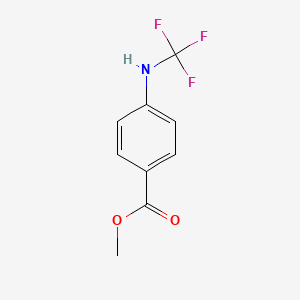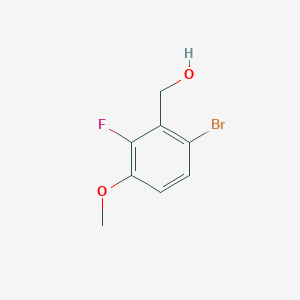
(6-Bromo-2-fluoro-3-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-2-fluoro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrFO2 This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-methoxyphenyl)methanol typically involves the bromination and fluorination of a methoxyphenyl precursor. One common method is the bromination of 2-fluoro-3-methoxybenzaldehyde followed by reduction to obtain the desired methanol derivative. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a reducing agent such as sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often using automated systems and controlled reaction conditions to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromo-2-fluoro-3-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or fluorine groups.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 6-bromo-2-fluoro-3-methoxybenzaldehyde or 6-bromo-2-fluoro-3-methoxybenzoic acid.
Applications De Recherche Scientifique
(6-Bromo-2-fluoro-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-Bromo-2-fluoro-3-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Bromo-2-fluoro-3-methoxyphenyl)boronic acid
- (6-Bromo-2-fluoro-3-methoxyphenyl)amine
- (6-Bromo-2-fluoro-3-methoxyphenyl)acetic acid
Uniqueness
(6-Bromo-2-fluoro-3-methoxyphenyl)methanol is unique due to the combination of bromine, fluorine, and methoxy groups on the phenyl ring, along with the methanol group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8BrFO2 |
|---|---|
Poids moléculaire |
235.05 g/mol |
Nom IUPAC |
(6-bromo-2-fluoro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
Clé InChI |
IIXRPCXLIZDGPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Br)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


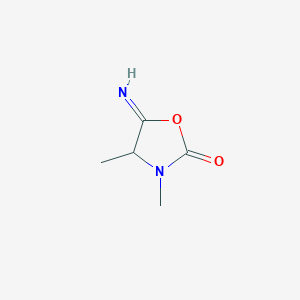

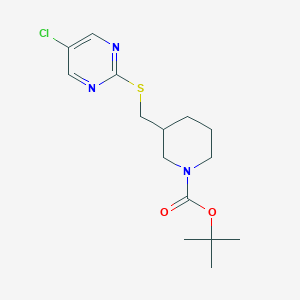
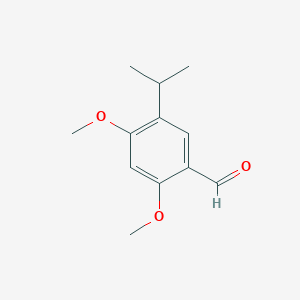


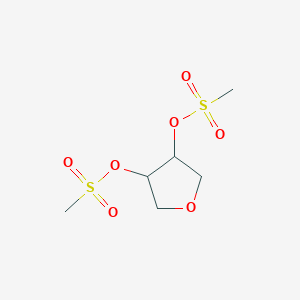
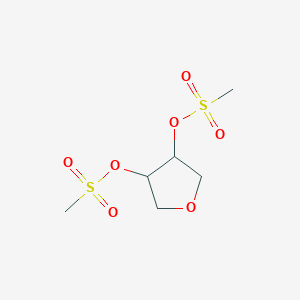
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
